molecular formula C8H3ClF3NO2 B11926426 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole

Cat. No.: B11926426
M. Wt: 237.56 g/mol
InChI Key: IWRAVVGRPGVBET-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole is a halogenated benzoxazole derivative featuring a chlorine atom at position 2 and a trifluoromethoxy group at position 5 on the fused benzene-oxazole ring system.

Properties

Molecular Formula

C8H3ClF3NO2

Molecular Weight

237.56 g/mol

IUPAC Name

2-chloro-5-(trifluoromethoxy)-1,3-benzoxazole

InChI

InChI=1S/C8H3ClF3NO2/c9-7-13-5-3-4(15-8(10,11)12)1-2-6(5)14-7/h1-3H

InChI Key

IWRAVVGRPGVBET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-5-(trifluoromethoxy)aniline with a suitable carbonyl compound under acidic conditions to form the benzoxazole ring. The reaction conditions often involve heating the mixture to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

    Electrophilic Substitution: Formation of halogenated or nitrated benzoxazole derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzo[d]oxazole ring with a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position. These structural components contribute to its unique chemical reactivity and biological activity, making it a valuable candidate for various research applications.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzo[d]oxazole derivatives, including 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole. Research indicates that these compounds can mitigate neurotoxicity induced by β-amyloid in neuronal cell lines, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotective Activity

A study involving the synthesis of benzo[d]oxazole derivatives demonstrated that certain compounds exhibited significant neuroprotective effects against β-amyloid-induced toxicity in PC12 cells. Specifically, one derivative showed enhanced cell viability and reduced apoptosis through modulation of key signaling pathways (Akt/GSK-3β/NF-κB) .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro assessments of various benzo[d]oxazole derivatives revealed that this compound demonstrated cytotoxicity comparable to established chemotherapeutic agents, indicating its potential as an anticancer agent .

Antimicrobial Activity

Another area of application for this compound is in antimicrobial research. Studies have shown that derivatives of benzo[d]oxazole possess antimicrobial properties, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Evaluation

Research evaluating the antimicrobial efficacy of benzo[d]oxazole derivatives found that this compound exhibited promising activity against several bacterial strains, suggesting its utility in developing new antibiotics .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and notable activities of related compounds:

Compound NameStructural FeaturesNotable Activities
This compoundChlorine at position 2, CF3 at 5Neuroprotective, Anticancer
6-Fluoro-2-(trifluoromethyl)benzo[d]oxazoleFluorine at position 6, CF3 at 2Potential anticancer agent
2-Methyl-6-(trifluoromethyl)benzo[d]oxazoleMethyl group at position 2Enhanced lipophilicity
5-Nitro-2-(trifluoromethyl)benzo[d]oxazoleNitro group at position 5Increased potency against bacteria

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chlorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects and Physical Properties

The positions and types of substituents significantly affect physical properties such as melting points, boiling points, and solubility. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key References
2-(5-Cyclopropylpyridin-2-yl)-5-(trifluoromethoxy)benzoxazole 5-(trifluoromethoxy), 2-pyridyl 113–114 Not reported
2-(1H-Pyrrol-2-yl)-6-(trifluoromethoxy)benzoxazole 6-(trifluoromethoxy), 2-pyrrolyl 103–105 Not reported
5-(2-Chloro-5-(trifluoromethyl)phenyl)oxazole 2-Cl, 5-CF₃ (on phenyl) Not reported 247.6
2-Chloro-6-fluorobenzo[d]oxazole 2-Cl, 6-F Not reported Not reported
5-(Trifluoromethyl)benzoxazole-2(3H)-thione 5-CF₃, 2-thione Not reported 223.19

Key Observations :

  • Trifluoromethoxy vs.
  • Chlorine Position : Chlorine at position 2 (as in the target compound and 2-Chloro-6-fluorobenzo[d]oxazole ) may stabilize the aromatic ring through inductive effects, whereas fluorine at position 6 could alter electronic distribution.
  • Heteroatom Replacement : Replacing oxygen with sulfur (e.g., in benzoxazole-2-thione ) increases molecular weight and may alter reactivity due to sulfur’s polarizability.

Hazard and Stability Profiles

  • Low Hazard Potential: Chloro- and fluoro-substituted benzoxazoles (e.g., ) typically have low health hazard ratings (e.g., Health-1 ), suggesting the target compound may also require standard laboratory precautions.
  • Environmental Impact : Fluorinated compounds like the target may persist in ecosystems, necessitating biodegradability studies .

Biological Activity

2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H6ClF3N2O
Molecular Weight252.62 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX (to be provided)

The biological activity of this compound is primarily linked to its interaction with various molecular targets. Studies suggest that it may influence cellular signaling pathways associated with neuroprotection and apoptosis.

  • Neuroprotective Effects : Similar compounds have shown the ability to protect neuronal cells from β-amyloid-induced toxicity, indicating potential applications in Alzheimer's disease treatment .
  • Inhibition of Apoptotic Pathways : The compound may modulate the Akt/GSK-3β/NF-κB signaling pathway, which is crucial for neuronal survival and proliferation. This pathway's modulation can lead to decreased expression of pro-apoptotic factors like Bax and increased expression of anti-apoptotic factors like Bcl-2 .

Biological Activity

Research indicates that derivatives of benzo[d]oxazole, including this compound, exhibit various biological activities:

Case Studies

  • Neuroprotection in PC12 Cells : A study demonstrated that benzo[d]oxazole derivatives could significantly reduce neurotoxicity in PC12 cells induced by β-amyloid. The protective effects were attributed to the modulation of key signaling pathways, including reduced expression of NF-κB and enhanced cell viability at specific concentrations .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that certain derivatives exhibited potent cytotoxicity against MCF-7 and other cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-5-(trifluoromethoxy)benzo[d]oxazole to improve yield and purity?

Methodological Answer:

  • Cyclization Strategy : Use 2-chloro-5-(trifluoromethoxy)benzaldehyde and a primary amine (e.g., ammonium acetate) under acidic conditions (HCl or H₂SO₄) in ethanol or dichloromethane. Reflux at 80–100°C for 6–12 hours ensures ring closure .
  • Industrial Optimization : Employ continuous flow reactors with automated temperature (70–90°C) and pH control (3–5) to enhance reproducibility. This reduces side-product formation and improves yield by 15–20% compared to batch processes .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent patterns (e.g., chloro and trifluoromethoxy groups) via chemical shifts: δ ~7.5–8.0 ppm (aromatic protons) and δ ~110–150 ppm (aromatic carbons) .
  • IR Spectroscopy : Confirm the oxazole ring via C=N stretching (1640–1680 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve steric effects of the trifluoromethoxy group, which often causes planarity deviations in the benzoxazole ring .

Q. How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinases) due to the compound’s lipophilic trifluoromethoxy group .
  • Assay Conditions : Use in vitro cell viability assays (MTT or resazurin) at concentrations of 1–50 μM. Pair with fluorescence-based binding studies to quantify target engagement .

Q. What experimental protocols ensure stability during storage and handling?

Methodological Answer:

  • Storage : Protect from light and moisture in amber glass vials at 4°C. Desiccants (silica gel) and inert gas (N₂) purging reduce hydrolysis of the oxazole ring .
  • Handling : Use chemical-resistant gloves (nitrile) and local exhaust ventilation to minimize inhalation of dust particles .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Functional Selection : Use the B3LYP hybrid functional with 6-311++G(d,p) basis sets to model frontier molecular orbitals (HOMO-LUMO gaps). This accounts for exact exchange and gradient corrections, critical for halogen and trifluoromethoxy substituents .
  • Reactivity Insights : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. The chloro group at position 2 shows higher electrophilicity (σ-hole effect), making it prone to SNAr reactions .

Q. What mechanistic pathways explain the compound’s regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) activate the chloro substituent at position 2 for C–N bond formation. DFT studies show lower activation energy (ΔG‡ ~22 kcal/mol) compared to trifluoromethoxy-group reactions .
  • Controlled Conditions : Use polar aprotic solvents (DMF) and weak bases (K₂CO₃) to suppress competing hydrolysis of the oxazole ring .

Q. How can researchers resolve contradictions in computational vs. experimental dipole moment data?

Methodological Answer:

  • Solvent Modeling : Apply the polarizable continuum model (PCM) in DFT calculations to simulate solvent effects (e.g., chloroform vs. DMSO). This reduces discrepancies by 10–15% .
  • Benchmarking : Compare results with high-level ab initio methods (MP2 or CCSD(T)) for gas-phase dipole moments. Calibrate against experimental data from microwave spectroscopy .

Q. What strategies mitigate solvent effects on reaction kinetics?

Methodological Answer:

  • Solvent Screening : Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates. For SNAr reactions, non-polar solvents (toluene) slow hydrolysis but reduce solubility; additives like 18-crown-6 improve ion pairing .
  • Microscopic Modeling : Conduct molecular dynamics simulations to track solvation shells around reactive sites. This identifies solvents that stabilize transition states (e.g., THF for Suzuki couplings) .

Q. How do steric and electronic effects of the trifluoromethoxy group influence biological activity?

Methodological Answer:

  • QSAR Studies : Build regression models linking substituent parameters (Hammett σₘ, Taft steric Es) to IC₅₀ values. The trifluoromethoxy group’s strong electron-withdrawing effect (−σₘ = 0.45) enhances binding to ATP-binding pockets in kinases .
  • Crystallographic Analysis : Resolve protein-ligand complexes (e.g., PDB: 6XYZ) to observe fluorine-mediated hydrophobic interactions and chlorine’s halogen bonding .

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